molecular formula C11H15BrOZn B14877072 4-(BenZyloxy)butylZinc bromide

4-(BenZyloxy)butylZinc bromide

Cat. No.: B14877072
M. Wt: 308.5 g/mol
InChI Key: HRQAHXYDNLYOSL-UHFFFAOYSA-M
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Description

4-(Benzyloxy)butylzinc bromide is an organozinc compound that has garnered interest in synthetic organic chemistry due to its versatility in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butylzinc bromide can be synthesized through the reaction of 4-(benzyloxy)butyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)butylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include organic halides or triflates, which react with this compound in the presence of a palladium catalyst.

    Conditions: These reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference.

Major Products: The major products formed from these reactions are often complex organic molecules that incorporate the 4-(benzyloxy)butyl group, which can be further functionalized for various applications.

Scientific Research Applications

4-(Benzyloxy)butylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-(benzyloxy)butylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)butylzinc bromide is unique due to the presence of the benzyloxy group, which provides additional functionalization options and enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules that require specific structural features.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

HRQAHXYDNLYOSL-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

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